molecular formula C9H7BrN2O B7785047 6-bromo-2-methyl-1H-quinazolin-4-one

6-bromo-2-methyl-1H-quinazolin-4-one

Cat. No.: B7785047
M. Wt: 239.07 g/mol
InChI Key: MNYWPPKPTICBPZ-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-1H-quinazolin-4-one is a brominated quinazolinone derivative that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry research. The quinazolinone core is recognized for its wide spectrum of pharmacological activities, and the bromine atom at the 6-position is a crucial handle for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships . Research indicates that 6-bromo-substituted quinazolin-4-one derivatives exhibit significant potential as anticancer agents. These compounds can be designed to inhibit key targets like the Epidermal Growth Factor Receptor (EGFR), a well-validated approach in oncology . Some novel derivatives have demonstrated potent and selective cytotoxic activity against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and colon adenocarcinoma (SW480), while showing lower toxicity toward non-tumorigenic cells . Furthermore, this chemical scaffold has been utilized in the synthesis of compounds with notable antimicrobial properties. Derivatives have shown promising activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as antifungal effects . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

6-bromo-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYWPPKPTICBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Benzoxazinone Intermediate (DR-A)

2-(Acetylamino)-5-bromobenzoic acid is treated with acetic anhydride and sodium acetate under reflux to form DR-A. The reaction proceeds via intramolecular cyclization, with acetic anhydride acting as both solvent and dehydrating agent.

Reaction conditions :

  • Temperature : Reflux (140°C)

  • Time : 4–6 hours

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Ring Expansion to Quinazolinone

DR-A reacts with 4-aminophenyl derivatives in absolute ethanol under acidic conditions (glacial acetic acid) to yield 6-bromo-2-methyl-1H-quinazolin-4-one. The amine attacks the electrophilic carbonyl of DR-A, leading to ring opening and subsequent cyclization.

Key steps :

  • Ring opening :
    DR-A+4-Aminophenyl derivativeLinear intermediate\text{DR-A} + \text{4-Aminophenyl derivative} \rightarrow \text{Linear intermediate}

  • Cyclization :
    Linear intermediateThis compound+Byproducts\text{Linear intermediate} \rightarrow \text{this compound} + \text{Byproducts}

Spectroscopic Validation

  • FT-IR : Peaks at 1614 cm⁻¹ (C=N stretch) and 1539 cm⁻¹ (aromatic C=C) confirm quinazolinone formation.

  • ¹³C NMR : δ 165.2 (C=O), 155.8 (C-Br), 24.1 (CH₃).

Comparative Analysis of Synthesis Methods

Parameter Direct Condensation Benzoxazinone Route
Starting material 5-Bromoanthranilic acid2-(Acetylamino)-5-bromobenzoic acid
Reagents Acetic anhydride, NaOAcAcetic anhydride, EtOH, glacial HOAc
Reaction time 6–8 hours10–12 hours (total)
Purification Recrystallization (MeOH)Filtration, recrystallization (EtOH)
Key advantage Single-step synthesisRegioselective functionalization

Mechanistic Insights and Side Reactions

Both methods risk bromine displacement under harsh acidic conditions, necessitating careful temperature control. In the direct condensation route, over-acetylation may occur if excess acetic anhydride is used, leading to diacetylated byproducts. The benzoxazinone pathway minimizes this risk but requires stringent anhydrous conditions to prevent hydrolysis of the intermediate.

Industrial and Laboratory Scalability

The direct condensation method is preferred for large-scale production due to its simplicity and fewer synthetic steps. Conversely, the benzoxazinone route is advantageous for introducing diverse substituents at position 3, enabling structure-activity relationship (SAR) studies in drug discovery .

Chemical Reactions Analysis

Nucleophilic Substitution with Anilines

6-Bromo-2-methyl-1H-quinazolin-4-one reacts with substituted anilines under reflux conditions to form 3-arylquinazolin-4-ones. Key observations include:

  • Electron-donating groups (e.g., -OCH₃) on anilines enhance antimicrobial activity, with compounds 2b and 2c showing superior inhibition against Staphylococcus aureus (MIC: 12.5 µg/mL) .

  • Electron-withdrawing groups (e.g., -NO₂) improve anti-inflammatory activity, reducing paw edema by 68% in rat models .

Representative Reaction:

6-Bromo-2-methylquinazolin-4-one+R-C6H4NH2reflux3-(R-C6H4)quinazolin-4-one+HBr\text{6-Bromo-2-methylquinazolin-4-one} + \text{R-C}_6\text{H}_4\text{NH}_2 \xrightarrow{\text{reflux}} \text{3-(R-C}_6\text{H}_4\text{)quinazolin-4-one} + \text{HBr}

Table 1: Bioactivity of selected derivatives

CompoundR GroupAntimicrobial Activity (MIC, µg/mL)Anti-inflammatory (% Inhibition)
2b4-OCH₃12.558
2c3,4-di-OCH₃12.562
2d4-Cl2568

Transition-Metal-Free Annulation with Thiols

Thiols promote dehydroaromatization in a one-pot annulation reaction:

  • Scope: Compatible with aryl/heteroaryl thiols, yielding 2-arylquinazolin-4-ones .

  • Example: Reaction with benzenethiol affords 2-phenylquinazolin-4-one in 89% yield .

Suzuki Coupling for Functionalization

Palladium-catalyzed cross-coupling introduces heteroaryl groups at the 6-position:

  • Reagents: Boronic acid pinacol esters (e.g., pyrazol-4-yl derivatives) .

  • Conditions: DME solvent, 150°C, yielding 6-(pyrazol-4-yl)quinazolin-4-one (54–88% yield) .

  • Applications: Derivatives show kinase inhibition (ALK2 IC₅₀: 0.1 µM) .

Reaction with Hydrazine Hydrate

Hydrazinolysis at 120–130°C produces 3-aminoquinazolin-4-ones:

  • Product: 6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4-one .

  • Characterization: IR confirms NH₂ (3350 cm⁻¹) and C=O (1681 cm⁻¹) stretches .

Schiff Base Formation

Condensation with benzaldehydes yields Schiff base derivatives:

  • Conditions: Ethanol, glacial acetic acid, reflux .

  • Example: 3-(4-{(Benzylidene)amino}phenyl)-6-bromo-2-methylquinazolin-4-one .

  • IR Data: >C=N- (1614 cm⁻¹), >C=O (1681 cm⁻¹) .

Alkylation and Acylation

Methyl and ethyl groups are introduced at the 2-position via alkylation:

  • Example: 6-Bromo-2-ethyl-5-methylquinazolin-4-one (38% yield) .

  • Characterization: 1H NMR^1\text{H NMR} (DMSO) δ 2.58 (q, J = 7.5 Hz, 2H), 1.23 (t, J = 7.5 Hz, 3H) .

Scientific Research Applications

Synthesis of 6-Bromo-2-Methyl-1H-Quinazolin-4-One

The synthesis of this compound typically involves a multi-step process:

  • Starting Materials : The synthesis often begins with 2-amino benzoic acid and appropriate acyl chlorides.
  • Formation of Intermediates : The initial reaction forms an intermediate through condensation, followed by cyclization to form the quinazolinone core.
  • Bromination : Finally, bromination is performed to introduce the bromine atom at the desired position.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of this compound exhibit significant activity against:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Including Pseudomonas aeruginosa.
  • Fungi : Such as Candida albicans and Aspergillus niger.

The compound's effectiveness is often compared to standard antibiotics, showing promising results in inhibiting microbial growth .

Anticancer Activity

Research indicates that this compound derivatives possess cytotoxic effects against various cancer cell lines, including:

  • Breast cancer (MCF-7)
  • Melanoma (UACC-62)
  • Renal cancer (TK-10)

In vitro studies have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range, indicating their potential as anticancer agents .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of synthesized quinazolinone derivatives for their antimicrobial activity using the cup plate agar diffusion method. Compounds were tested against several pathogens, revealing that some derivatives had comparable efficacy to established antibiotics .

CompoundBacterial StrainZone of Inhibition (mm)
2bS. aureus20
2cB. subtilis18
2dP. aeruginosa15

Case Study 2: Anticancer Activity

In another study, the anticancer properties of various derivatives were assessed against multiple cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity, with IC50 values ranging from 10 µM to 30 µM across different cell lines .

CompoundCancer Cell LineIC50 (µM)
5aMCF-719.70
5bUACC-6229.26
5dTK-1022.48

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the context of its application, such as its role in catalysis or as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazolinone Core

Table 1: Key Physical and Spectral Properties of 6-Bromo Quinazolinone Derivatives
Compound Name Substituents Melting Point (°C) Molecular Formula HRMS (ES) Key Biological Activity Reference
6-Bromo-2-methyl-1H-quinazolin-4-one 6-Br, 2-CH₃ 196 C₉H₇BrN₂O - Antimicrobial, Anti-inflammatory
6-Bromo-7-methyl-3H-quinazolin-4-one 6-Br, 7-CH₃ - C₉H₇BrN₂O - Not reported
6-Bromo-2-chloroquinazolin-4(3H)-one 6-Br, 2-Cl - C₈H₄BrClN₂O - Kinase inhibition (preclinical)
6-Bromo-2-mercapto-3-(1-phenylethyl)-4-one 6-Br, 2-SH, 3-(1-phenylethyl) - C₁₆H₁₃BrN₂OS - Not reported
6-Bromo-3-(4-aminophenyl)-2-phenyl-4-one 6-Br, 2-Ph, 3-(4-NH₂-Ph) 210 C₂₀H₁₄BrN₃O - Precursor for Schiff bases

Key Observations :

  • Positional Isomerism : Moving the methyl group from position 2 (6-bromo-2-methyl) to position 7 (6-bromo-7-methyl) alters physical properties but retains the molecular formula .
  • Functional Group Diversity: Introduction of a thiol (-SH) group (6-bromo-2-mercapto) or aromatic amines (6-bromo-3-(4-aminophenyl)) enables further derivatization, such as Schiff base formation .
Antimicrobial and Anti-inflammatory Effects
  • This compound : Exhibits broad-spectrum activity against Gram-positive bacteria and fungi, with IC₅₀ values comparable to standard drugs like ciprofloxacin . Anti-inflammatory activity is attributed to inhibition of cyclooxygenase (COX-2) .
  • Dihydroquinazolinone Derivatives: Compounds like 6-bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b) show enhanced bioactivity due to extended conjugation (phenylethynyl group), though specific antimicrobial data are unreported .
  • Schiff Base Derivatives: 3-(4-{[(substituted phenyl)methylene]amino}phenyl)-6-bromo-2-phenylquinazolin-4-one derivatives demonstrate improved solubility and binding affinity to microbial targets, with IR peaks at 1620 cm⁻¹ (C=N) confirming imine formation .

Q & A

Q. What statistical methods are critical for interpreting biological assay variability?

  • Methodological Answer :
  • ANOVA : Compare mean activity across compound variants .
  • Principal Component Analysis (PCA) : Identify latent variables (e.g., lipophilicity) affecting bioactivity .
  • Bland-Altman Plots : Assess agreement between replicate assays .

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